Benzyl 3-chloro-4-(difluoromethoxy)benzoate
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Overview
Description
Benzyl 3-chloro-4-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C15H11ClF2O3 and a molecular weight of 312.7 g/mol . It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is substituted with chlorine and difluoromethoxy groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate typically involves the esterification of 3-chloro-4-(difluoromethoxy)benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-chloro-4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of 3-chloro-4-(difluoromethoxy)benzoic acid.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Benzyl 3-chloro-4-(difluoromethoxy)benzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-chloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The chlorine and difluoromethoxy groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity. The ester group can be hydrolyzed to release the active benzoic acid derivative, which may exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Benzyl 3-chloro-4-fluorobenzoate: Contains a fluorine atom instead of a difluoromethoxy group.
Benzyl 3-chloro-4-hydroxybenzoate: Features a hydroxyl group instead of a difluoromethoxy group.
Uniqueness
Benzyl 3-chloro-4-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules and for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
benzyl 3-chloro-4-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O3/c16-12-8-11(6-7-13(12)21-15(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQSDMUMUIFGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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